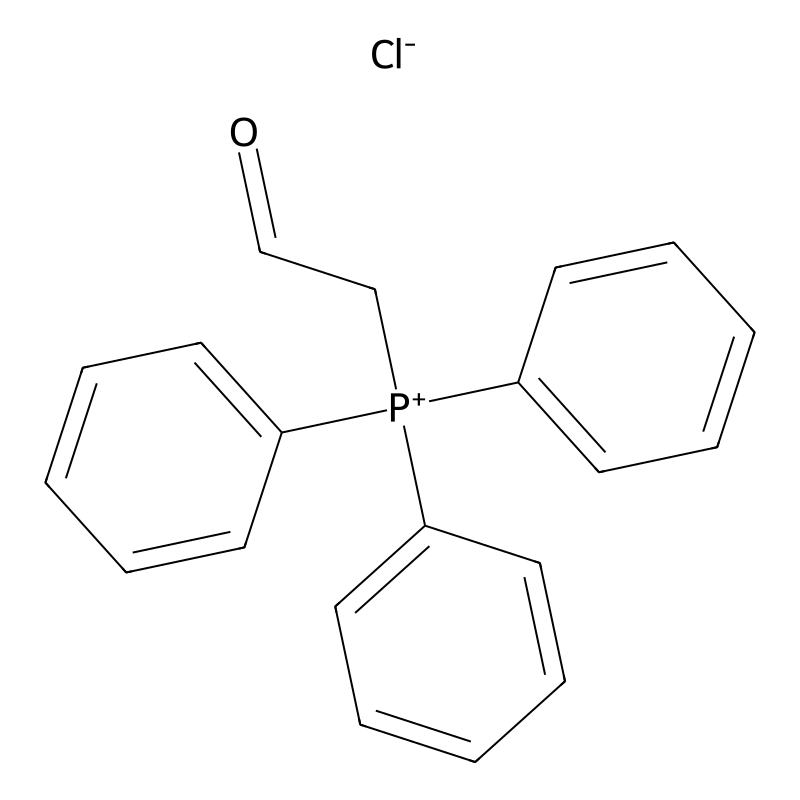(Formylmethyl)triphenylphosphonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Hydroazidation reactions for α-azido alcohols:
(Formylmethyl)triphenylphosphonium chloride serves as a key reactant in the synthesis of α-azido alcohols through hydroazidation reactions. These reactions involve the conversion of aldehydes or ketones into their corresponding azido derivatives, which are valuable intermediates in organic synthesis. The (Formylmethyl)triphenylphosphonium chloride acts as a source of a reactive phosphonium ylide, which initiates the azidation process. Source: Sigma-Aldrich product page on (Formylmethyl)triphenylphosphonium chloride:
Prodrug development for inhibiting peroxidase activity and apoptosis:
This compound plays a role in the development of prodrugs, specifically (2-hydroxyamino-vinyl)-triphenyl-phosphonium (HVTP), which acts as an inhibitor of peroxidase activity and apoptosis. Prodrugs are inactive forms of drugs that are converted into their active form within the body. The (Formylmethyl)triphenylphosphonium chloride serves as a starting material for the synthesis of HVTP, which holds potential for therapeutic applications. Source: Sigma-Aldrich product page on (Formylmethyl)triphenylphosphonium chloride:
Molecular Structure Analysis
The molecule consists of a central phosphorus atom bonded to three phenyl groups (C6H5) and a chloromethyl (CH2Cl) group. Additionally, a formyl group (HCO) is attached to the methylene carbon (CH2) adjacent to the phosphorus atom. This structure can be represented by the following Lewis structure:
O=CH2-P(C6H5)3 + Cl-The key feature of the molecule is the positive charge residing on the phosphorus atom due to the electron-withdrawing nature of the surrounding groups. This positive charge stabilizes the carbanion formed upon the loss of the chloride ion, which is crucial for the Wittig reaction.
Chemical Reactions Analysis
The primary application of (formylmethyl)triphenylphosphonium chloride is in the Wittig reaction, a widely used method for olefin (alkene) synthesis [, ]. The reaction involves the deprotonation of the compound by a strong base (e.g., lithium phenylisopropoxide) to generate a reactive ylide intermediate:
(Formylmethyl)triphenylphosphonium chloride + Base -> [(O=CHCH2)P(C6H5)3] + Cl- + BaseH+ (Eq. 1)This ylide intermediate then reacts with a carbonyl compound (aldehyde or ketone) to form a new alkene and triphenylphosphine oxide:
[(O=CHCH2)P(C6H5)3] + RCHO -> RCH=CH2 + (C6H5)3P=O (Eq. 2) (Ylide) (Alkene)The Wittig reaction offers a versatile way to introduce a variety of functional groups onto alkenes by using different aldehydes or ketones as starting materials.
Physical And Chemical Properties Analysis
Mechanism of Action (not applicable)
(Formylmethyl)triphenylphosphonium chloride itself does not possess a specific mechanism of action in biological systems. Its significance lies in its role as a precursor to the ylide intermediate that participates in the Wittig reaction, a chemical transformation.
(Formylmethyl)triphenylphosphonium chloride is likely to be irritating to the skin, eyes, and respiratory system. As a chlorinated compound, it is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood []. Specific data on its toxicity is not readily available.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant







